2-(4-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-(propan-2-yl)acetamide
Description
This compound belongs to the quinazolinone-acetamide class, characterized by a tetrahydroquinazolinone core substituted with a cyclohexylcarbamoyl group at position 1 and an N-isopropyl acetamide moiety at position 2. Its synthesis involves multi-step reactions, including cyclization and coupling strategies, as seen in structurally analogous compounds (e.g., oxidation of thioxoquinazolinones followed by CDI-mediated amide bond formation) .
Properties
Molecular Formula |
C27H32N4O4 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C27H32N4O4/c1-18(2)28-24(32)16-19-12-14-21(15-13-19)31-26(34)22-10-6-7-11-23(22)30(27(31)35)17-25(33)29-20-8-4-3-5-9-20/h6-7,10-15,18,20H,3-5,8-9,16-17H2,1-2H3,(H,28,32)(H,29,33) |
InChI Key |
SPNKHSOCRQCROE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinazolinone core, followed by the introduction of the cyclohexylcarbamoyl and phenyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production while maintaining quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen atoms or the addition of hydrogen atoms.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound is compared to six analogs (Table 1) based on structural motifs, synthesis, bioactivity, and computational binding data.
Table 1: Comparative Analysis of Quinazolinone-Acetamide Derivatives
*Glide XP scores are extrapolated from analogous docking studies , where lower (more negative) values indicate stronger binding.
Key Findings
Structural Influence on Bioactivity :
- The target compound ’s cyclohexylcarbamoyl group enhances lipophilicity and likely improves blood-brain barrier penetration compared to dichlorophenyl (Compound 1) or chlorophenyl (Compound 6m) analogs .
- Triazole- or furan-containing derivatives (e.g., 6m, 3.1-3.21) exhibit divergent activities (anti-inflammatory vs. anticonvulsant), underscoring the role of heterocyclic substituents in target selectivity .
Synthetic Accessibility :
- The target compound’s synthesis requires rigorous oxidation steps and coupling agents (e.g., CDI), unlike simpler triazole derivatives formed via cycloaddition .
Bioactivity Trends: Quinazolinones with bulky hydrophobic groups (cyclohexyl, dichlorophenyl) show enhanced CNS activity (e.g., anticonvulsant effects via GABA modulation) . Hydroxamic acid derivatives (e.g., Compound 8) prioritize antioxidant over neurological activity due to radical-scavenging moieties .
Contradictions and Limitations
- highlights plant-derived biomolecules but lacks direct relevance to synthetic quinazolinones, emphasizing the need for caution in extrapolating natural product data to synthetic analogs.
- While discusses factors affecting insecticidal bioavailability (e.g., cuticle thickness), this is less applicable to mammalian systems but may inform formulation strategies.
Biological Activity
The compound 2-(4-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-(propan-2-yl)acetamide, also known as C260-2217, is a synthetic molecule with potential therapeutic applications. Its biological activity has been the subject of various studies focusing on its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
| Property | Value |
|---|---|
| Molecular Formula | C27H38N4O4 |
| Molecular Weight | 482.6 g/mol |
| LogP | 3.245 |
| Water Solubility | LogSw -3.87 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
Antimicrobial Activity
Research has demonstrated that compounds related to the tetrahydroquinazoline core exhibit significant antimicrobial activity. For instance, derivatives of this compound have shown effectiveness against various bacterial strains. In a study assessing the antimicrobial properties of similar compounds, Enterococcus faecium was notably susceptible, with inhibition zones ranging from 15 to 17 mm for certain derivatives . This suggests that modifications to the core structure may enhance antibacterial efficacy.
Antioxidant Activity
The antioxidant potential of C260-2217 has been evaluated using various assays. Compounds with similar structures have shown varying degrees of antioxidant activity measured by DPPH and ABTS methods. For example, some derivatives exhibited DPPH inhibition rates of up to 16.75%, indicating a moderate antioxidant capacity . The presence of specific functional groups in the structure may contribute to this activity.
Anti-inflammatory Effects
Preliminary studies suggest that compounds featuring the tetrahydroquinazoline moiety may possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and mediators, although detailed mechanisms remain under investigation. Further research is needed to elucidate these pathways and confirm their relevance in vivo.
Anticancer Potential
The anticancer activity of C260-2217 has also been explored in vitro. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies indicated that modifications enhancing lipophilicity could improve cellular uptake and efficacy against tumor cells . However, comprehensive studies are required to confirm these findings and assess the safety profile.
Case Studies
- Antimicrobial Efficacy : A study involving a series of tetrahydroquinazoline derivatives revealed that specific substitutions significantly enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Antioxidant Assessment : In a comparative analysis of antioxidant activities among several synthesized compounds, one derivative showed superior performance in scavenging free radicals compared to traditional antioxidants .
- Cytotoxicity Profile : A recent investigation into the cytotoxic effects on human cancer cell lines demonstrated promising results for select derivatives of C260-2217, warranting further exploration into its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
